molecular formula C24H37NO6 B14400407 4-Nitrophenyl 2-(acetyloxy)hexadecanoate CAS No. 88110-41-2

4-Nitrophenyl 2-(acetyloxy)hexadecanoate

Cat. No.: B14400407
CAS No.: 88110-41-2
M. Wt: 435.6 g/mol
InChI Key: KCWHXPPGMJZVBU-UHFFFAOYSA-N
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Description

4-Nitrophenyl 2-(acetyloxy)hexadecanoate, also known as 4-nitrophenyl palmitate, is an organic compound with the molecular formula C22H35NO4. It is a derivative of hexadecanoic acid (palmitic acid) and is characterized by the presence of a nitrophenyl group and an acetyloxy group. This compound is commonly used in biochemical assays and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 2-(acetyloxy)hexadecanoate typically involves the esterification of hexadecanoic acid with 4-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen, and a solvent like dichloromethane to dissolve the reactants and products.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 2-(acetyloxy)hexadecanoate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of hexadecanoic acid and 4-nitrophenol.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst (e.g., palladium on carbon).

    Substitution: The nitrophenyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Hydrogen gas and a metal catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Hydrolysis: Hexadecanoic acid and 4-nitrophenol.

    Reduction: 4-aminophenyl 2-(acetyloxy)hexadecanoate.

    Substitution: Various substituted phenyl esters depending on the nucleophile used.

Scientific Research Applications

4-Nitrophenyl 2-(acetyloxy)hexadecanoate is widely used in scientific research, particularly in the fields of:

    Biochemistry: It is used as a substrate in enzyme assays to study the activity of esterases and lipases.

    Chemistry: The compound serves as a model substrate in studies of ester hydrolysis and other organic reactions.

    Medicine: Research involving drug delivery systems and the development of prodrugs often utilizes this compound.

    Industry: It is used in the formulation of various biochemical reagents and diagnostic kits.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 2-(acetyloxy)hexadecanoate involves its interaction with enzymes such as esterases and lipases. These enzymes catalyze the hydrolysis of the ester bond, releasing 4-nitrophenol, which can be quantitatively measured. The molecular targets include the active sites of these enzymes, where the compound binds and undergoes enzymatic cleavage.

Comparison with Similar Compounds

4-Nitrophenyl 2-(acetyloxy)hexadecanoate can be compared with other similar compounds such as:

    4-Nitrophenyl acetate: A simpler ester with a shorter acyl chain.

    4-Nitrophenyl butyrate: An ester with a four-carbon acyl chain.

    4-Nitrophenyl laurate: An ester with a twelve-carbon acyl chain.

Uniqueness

The uniqueness of this compound lies in its long acyl chain, which makes it a suitable substrate for studying long-chain esterases and lipases. Its structure also allows for diverse chemical modifications and applications in various research fields.

Properties

CAS No.

88110-41-2

Molecular Formula

C24H37NO6

Molecular Weight

435.6 g/mol

IUPAC Name

(4-nitrophenyl) 2-acetyloxyhexadecanoate

InChI

InChI=1S/C24H37NO6/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-23(30-20(2)26)24(27)31-22-18-16-21(17-19-22)25(28)29/h16-19,23H,3-15H2,1-2H3

InChI Key

KCWHXPPGMJZVBU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC(=O)C

Origin of Product

United States

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